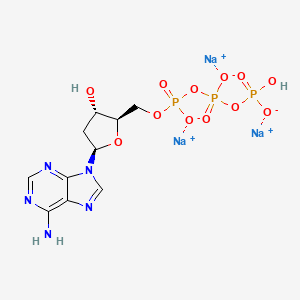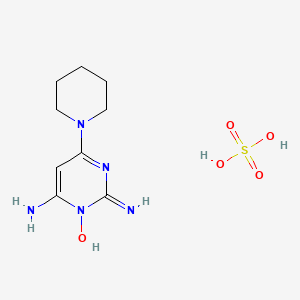![molecular formula C15H9NO8 B11927738 2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a biphenyl structure, which consists of two benzene rings connected by a single bond
Vorbereitungsmethoden
The synthesis of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures. The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to further reactions to introduce the carboxylic acid groups at the desired positions .
Analyse Chemischer Reaktionen
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can modulate signaling pathways and enzyme activities, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid can be compared with other nitroaromatic compounds such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share the nitro group and biphenyl structure, the presence of additional carboxylic acid groups in 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid imparts unique chemical properties and reactivity . This makes it more versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H9NO8 |
|---|---|
Molekulargewicht |
331.23 g/mol |
IUPAC-Name |
5-(4-carboxy-2-nitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-13(18)7-1-2-11(12(6-7)16(23)24)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
DIDDCBKDIQCMSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


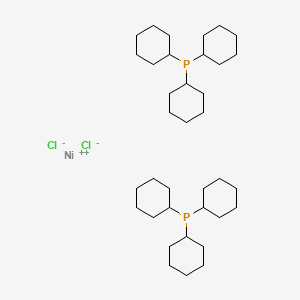
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
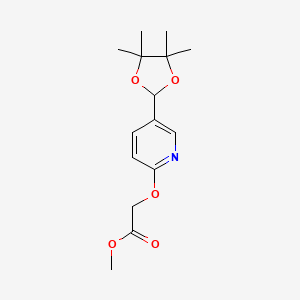
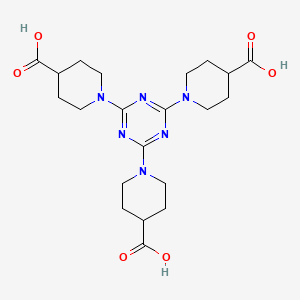
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
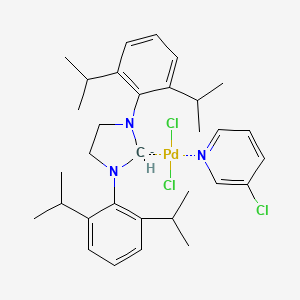
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)
